Cas no 143261-63-6 (2-amino-4-(4-pyridinyl)-1,3,5-triazine)

2-amino-4-(4-pyridinyl)-1,3,5-triazine 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(4-pyridinyl)-1,3,5-triazine
- 4-pyridin-4-yl-1,3,5-triazin-2-amine
- Z1165163028
- AKOS013180699
- 857-600-8
- 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
- DA-10316
- DTXSID70566385
- EN300-6298476
- DTXCID20517160
- 143261-63-6
- SCHEMBL4948820
- 1,3,5-Triazin-2-amine, 4-(4-pyridinyl)-
- CS-0253239
-
- インチ: InChI=1S/C8H7N5/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11,12,13)
- InChIKey: XDOWEJICGSZQCA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 173.07014524Da
- どういたいしつりょう: 173.07014524Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-amino-4-(4-pyridinyl)-1,3,5-triazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6298476-0.25g |
4-(pyridin-4-yl)-1,3,5-triazin-2-amine |
143261-63-6 | 95% | 0.25g |
$452.0 | 2023-06-01 | |
Enamine | EN300-6298476-1.0g |
4-(pyridin-4-yl)-1,3,5-triazin-2-amine |
143261-63-6 | 95% | 1g |
$914.0 | 2023-06-01 | |
Enamine | EN300-6298476-5.0g |
4-(pyridin-4-yl)-1,3,5-triazin-2-amine |
143261-63-6 | 95% | 5g |
$2650.0 | 2023-06-01 | |
A2B Chem LLC | AY31756-2.5g |
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine |
143261-63-6 | 95% | 2.5g |
$1921.00 | 2024-04-20 | |
1PlusChem | 1P01G4Z0-250mg |
1,3,5-Triazin-2-amine, 4-(4-pyridinyl)- |
143261-63-6 | 95% | 250mg |
$621.00 | 2024-06-20 | |
1PlusChem | 1P01G4Z0-1g |
1,3,5-Triazin-2-amine, 4-(4-pyridinyl)- |
143261-63-6 | 95% | 1g |
$1192.00 | 2024-06-20 | |
Aaron | AR01G57C-50mg |
1,3,5-Triazin-2-amine, 4-(4-pyridinyl)- |
143261-63-6 | 95% | 50mg |
$317.00 | 2025-02-14 | |
Aaron | AR01G57C-10g |
1,3,5-Triazin-2-amine, 4-(4-pyridinyl)- |
143261-63-6 | 95% | 10g |
$5428.00 | 2023-12-16 | |
A2B Chem LLC | AY31756-10g |
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine |
143261-63-6 | 95% | 10g |
$4171.00 | 2024-04-20 | |
A2B Chem LLC | AY31756-250mg |
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine |
143261-63-6 | 95% | 250mg |
$511.00 | 2024-04-20 |
2-amino-4-(4-pyridinyl)-1,3,5-triazine 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-amino-4-(4-pyridinyl)-1,3,5-triazineに関する追加情報
Comprehensive Guide to 2-amino-4-(4-pyridinyl)-1,3,5-triazine (CAS No. 143261-63-6): Properties, Applications, and Market Insights
2-amino-4-(4-pyridinyl)-1,3,5-triazine (CAS No. 143261-63-6) is a heterocyclic organic compound that has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. This triazine derivative features a unique molecular structure combining a pyridine ring and a triazine core, making it a valuable building block in synthetic chemistry. Researchers and industry professionals frequently search for "2-amino-4-(4-pyridinyl)-1,3,5-triazine uses" or "CAS 143261-63-6 suppliers," highlighting its growing commercial relevance.
The compound exhibits remarkable thermal stability and solubility in common organic solvents, which contributes to its wide applicability. Its molecular formula C8H7N5 and molecular weight of 173.17 g/mol make it particularly interesting for drug discovery programs. Recent studies focusing on "triazine-based drug candidates" have identified 2-amino-4-(4-pyridinyl)-1,3,5-triazine as a promising scaffold for developing kinase inhibitors and antimicrobial agents. The presence of both amino and pyridinyl groups allows for diverse chemical modifications, enabling the creation of novel derivatives with tailored properties.
In the pharmaceutical sector, 2-amino-4-(4-pyridinyl)-1,3,5-triazine has shown potential in addressing current healthcare challenges. With increasing global concerns about antibiotic resistance, researchers are exploring its derivatives as "next-generation antimicrobial agents." The compound's ability to interact with bacterial DNA gyrase and topoisomerase IV makes it a candidate for developing new classes of antibiotics. Additionally, its metal-chelating properties have sparked interest in neurological research, particularly in studies investigating "neurodegenerative disease treatments."
The agrochemical industry has also recognized the value of 2-amino-4-(4-pyridinyl)-1,3,5-triazine, especially in developing eco-friendly pesticides. As sustainability becomes a key focus in agriculture, this compound's derivatives are being evaluated as potential alternatives to traditional pesticides. Its mode of action interferes with essential metabolic pathways in pests while demonstrating lower toxicity to beneficial organisms. Recent patent filings reveal growing interest in "triazine-based herbicides" and "plant growth regulators" containing this structural motif.
Material science applications of 2-amino-4-(4-pyridinyl)-1,3,5-triazine are expanding rapidly, particularly in the development of advanced polymers and coordination complexes. The compound serves as an excellent ligand for transition metals, forming stable complexes with potential applications in catalysis and luminescent materials. Researchers working on "organic electronic materials" have incorporated this triazine derivative into molecular designs for organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electron-deficient character makes it particularly useful in creating n-type semiconductors.
The synthesis of 2-amino-4-(4-pyridinyl)-1,3,5-triazine typically involves nucleophilic substitution reactions between cyanuric chloride and 4-aminopyridine, followed by careful purification steps. Process optimization remains an active area of research, with recent publications focusing on "green chemistry approaches" to improve yield and reduce environmental impact. Analytical characterization typically employs techniques such as HPLC, mass spectrometry, and NMR spectroscopy to ensure purity and confirm structural identity.
Market trends indicate growing demand for 2-amino-4-(4-pyridinyl)-1,3,5-triazine, driven by its diverse applications. The global market for fine chemicals and pharmaceutical intermediates is projected to expand significantly, with this compound positioned as a valuable specialty chemical. Current pricing analysis shows variations based on purity grades, with research-grade material typically commanding higher prices. Suppliers are increasingly offering "custom synthesis services" for this compound to meet specific research and industrial requirements.
Safety considerations for handling 2-amino-4-(4-pyridinyl)-1,3,5-triazine include standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment (PPE) should be used when working with the compound. Material Safety Data Sheets (MSDS) provide detailed handling instructions, and proper waste disposal procedures should be followed. Researchers often search for "143261-63-6 safety data" or "2-amino-4-(4-pyridinyl)-1,3,5-triazine handling precautions" to ensure compliance with laboratory safety protocols.
Future research directions for 2-amino-4-(4-pyridinyl)-1,3,5-triazine include exploring its potential in bioconjugation chemistry and targeted drug delivery systems. The compound's ability to form stable linkages with biomolecules makes it attractive for developing diagnostic probes and therapeutic conjugates. Additionally, computational chemistry approaches are being employed to predict new derivatives with enhanced biological activity, addressing search queries like "triazine derivatives virtual screening." As synthetic methodologies advance, we anticipate seeing more innovative applications of this versatile compound across multiple scientific disciplines.
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